7,7'-(4,4',5,5'-tetraphenyl-1,1'-biimidazole-2,2'-diyl)diquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-bis[4,5-diphenyl-2-(7-quinolinyl)-1H-imidazole] is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with two imidazole rings, each substituted with diphenyl and quinolinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-bis[4,5-diphenyl-2-(7-quinolinyl)-1H-imidazole] typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with benzil in the presence of ammonium acetate, followed by cyclization to form the imidazole ring. The quinolinyl groups are introduced through subsequent reactions involving quinoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,1’-bis[4,5-diphenyl-2-(7-quinolinyl)-1H-imidazole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the quinolinyl and phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and Grignard reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinyl-imidazole ketones, while reduction can produce quinolinyl-imidazole alcohols .
Scientific Research Applications
1,1’-bis[4,5-diphenyl-2-(7-quinolinyl)-1H-imidazole] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1,1’-bis[4,5-diphenyl-2-(7-quinolinyl)-1H-imidazole] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, affecting their function.
Pathways Involved: It may inhibit enzymes involved in oxidative stress and inflammation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-bis[4,5-diphenyl-2-(6-quinolinyl)-1H-imidazole]
- 1,1’-bis[4,5-diphenyl-2-(8-quinolinyl)-1H-imidazole]
- 1,1’-bis[4,5-diphenyl-2-(5-quinolinyl)-1H-imidazole]
Uniqueness
1,1’-bis[4,5-diphenyl-2-(7-quinolinyl)-1H-imidazole] is unique due to the specific positioning of the quinolinyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C48H32N6 |
---|---|
Molecular Weight |
692.8g/mol |
IUPAC Name |
7-[1-(4,5-diphenyl-2-quinolin-7-ylimidazol-1-yl)-4,5-diphenylimidazol-2-yl]quinoline |
InChI |
InChI=1S/C48H32N6/c1-5-15-35(16-6-1)43-45(37-19-9-3-10-20-37)53(47(51-43)39-27-25-33-23-13-29-49-41(33)31-39)54-46(38-21-11-4-12-22-38)44(36-17-7-2-8-18-36)52-48(54)40-28-26-34-24-14-30-50-42(34)32-40/h1-32H |
InChI Key |
OCQHZOCXBWHFND-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC4=C(C=CC=N4)C=C3)N5C(=C(N=C5C6=CC7=C(C=CC=N7)C=C6)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC4=C(C=CC=N4)C=C3)N5C(=C(N=C5C6=CC7=C(C=CC=N7)C=C6)C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.